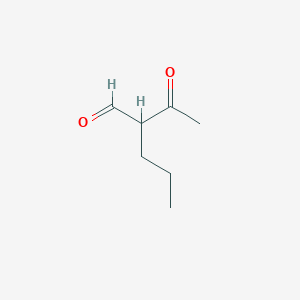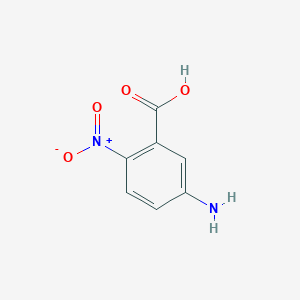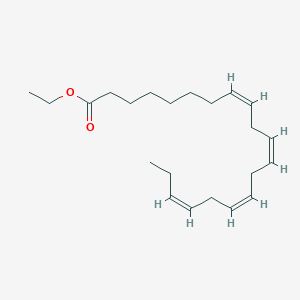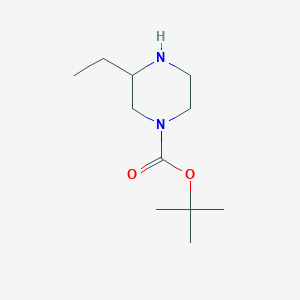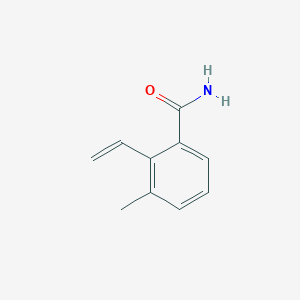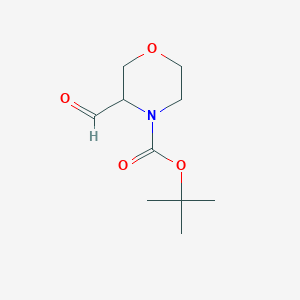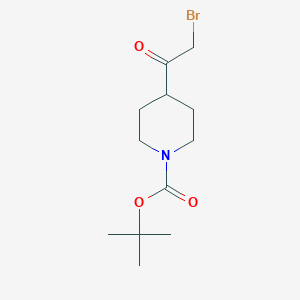
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was achieved through a four-step process starting from piperidin-4-ylmethanol, with a high total yield of 71.4% . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized in three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% .
Molecular Structure Analysis
The molecular structures of the synthesized tert-butyl piperidine-1-carboxylate derivatives were confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Single-crystal X-ray diffraction analysis provided detailed insights into the molecular conformations and crystal packing of these compounds . For instance, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using density functional theory and compared with the X-ray diffraction value, showing consistency between the theoretical and experimental structures .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, which are essential for the synthesis of more complex molecules. For example, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by reaction with BrCH2CH=CRR' afforded the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These reactions demonstrate the versatility of the tert-butyl piperidine-1-carboxylate scaffold in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives were studied using DFT calculations, which included molecular electrostatic potential and frontier molecular orbital analyses. These studies reveal the stability of the molecular structure and the electronic properties of the compounds, which are important for understanding their reactivity and interaction with biological targets . The biological evaluation of some derivatives showed moderate activity against microorganisms, indicating their potential as pharmaceutical intermediates .
Aplicaciones Científicas De Investigación
Intermediate in Biologically Active Compounds
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound similar to Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, is an important intermediate in the synthesis of biologically active compounds such as crizotinib. This synthesis process was achieved through a multi-step method using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, confirming the structures through MS and 1HNMR spectrum (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Key Intermediate of Vandetanib
Another similar compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as the key intermediate of Vandetanib. It was synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution, with structures determined by MS and 1HNMR (Wang, Wang, Tang, & Xu, 2015).
Study of Molecular Packing and Crystal Structure
X-ray studies have shown that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, similar to the compound , occurs in the 4-enol form, with an axial orientation of the isobutyl side chain. This study contributed to understanding the molecular packing and crystal structure influenced by strong O-H...O=C hydrogen bonds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Synthesis of Small Molecule Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound closely related to the one , is an important intermediate for small molecule anticancer drugs. A high yield synthetic method for this compound was established, showing its potential in developing effective anticancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Safety And Hazards
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is associated with several safety hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice in case of persistent irritation .
Propiedades
IUPAC Name |
tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRSGTXIVIMOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592693 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
CAS RN |
301221-79-4 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

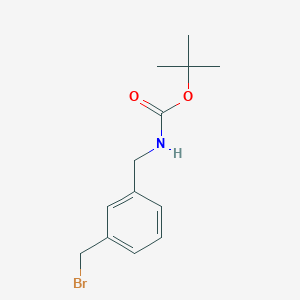
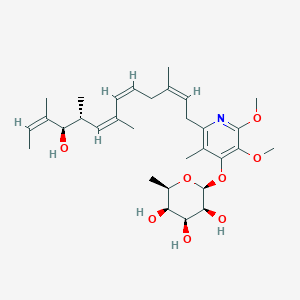
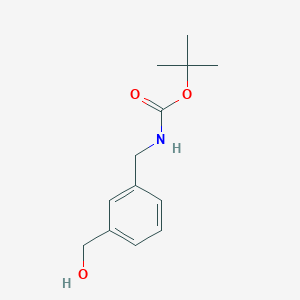
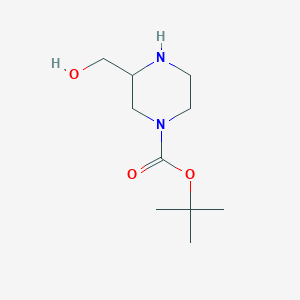
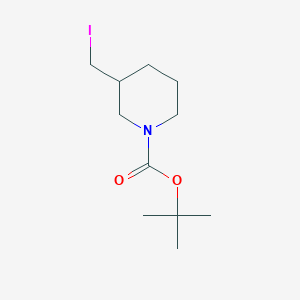
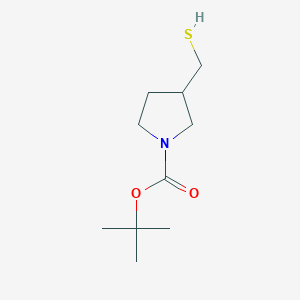

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
